molecular formula C6H2F3I2N B595243 2,3-Diiodo-5-(trifluoromethyl)pyridine CAS No. 1227599-67-8

2,3-Diiodo-5-(trifluoromethyl)pyridine

Cat. No.: B595243
CAS No.: 1227599-67-8
M. Wt: 398.893
InChI Key: VLXFJYJAZSYLCZ-UHFFFAOYSA-N
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Description

2,3-Diiodo-5-(trifluoromethyl)pyridine is an organoiodine compound with the molecular formula C6H2F3I2N. It is a derivative of pyridine, characterized by the presence of two iodine atoms and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-5-(trifluoromethyl)pyridine typically involves the iodination of 5-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the 2 and 3 positions of the pyridine ring . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Diiodo-5-(trifluoromethyl)pyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The presence of iodine atoms and a trifluoromethyl group enhances its reactivity and allows for selective functionalization of the pyridine ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethyl group further enhances its chemical stability and electronic properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2,3-diiodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXFJYJAZSYLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679124
Record name 2,3-Diiodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-67-8
Record name 2,3-Diiodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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